2-But-3-ynyl-oxirane
Overview
Description
2-But-3-ynyl-oxirane is an organic compound characterized by the presence of an oxirane ring and a butynyl group. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether, while the butynyl group contains a triple bond between carbon atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynyl-oxirane typically involves the reaction of an alkyne with an epoxide. One common method is the epoxidation of 2-butyn-1-ol using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often includes distillation and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-But-3-ynyl-oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products:
Oxidation: Diols and carbonyl compounds.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
2-But-3-ynyl-oxirane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-But-3-ynyl-oxirane involves the reactivity of the oxirane ring and the triple bond. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The triple bond in the butynyl group can undergo addition reactions, further diversifying the compound’s reactivity. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications .
Comparison with Similar Compounds
2-(But-3-en-1-yl)oxirane: This compound has a double bond instead of a triple bond in the butynyl group, leading to different reactivity and applications.
1,2-Epoxy-5-hexene: Similar to 2-But-3-ynyl-oxirane but with a longer carbon chain and different substitution pattern.
Uniqueness: this compound is unique due to the presence of both an oxirane ring and a butynyl group. This combination imparts distinct reactivity, making it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
2-but-3-ynyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-3-4-6-5-7-6/h1,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZKNEXLEIFZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559059 | |
Record name | 2-(But-3-yn-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125455-85-8 | |
Record name | 2-(But-3-yn-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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